molecular formula C12H13N3O3S B2679894 1-(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone CAS No. 851808-40-7

1-(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone

Cat. No.: B2679894
CAS No.: 851808-40-7
M. Wt: 279.31
InChI Key: LQQFKOCYONJYKF-UHFFFAOYSA-N
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Description

1-(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone is a complex organic compound featuring a nitrobenzyl group, a thioether linkage, and an imidazole ring

Scientific Research Applications

1-(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in research to understand its interactions with various biological molecules and pathways.

Safety and Hazards

The safety and hazards associated with these types of compounds can also vary greatly. It’s important to refer to the specific Safety Data Sheet (SDS) for each compound .

Future Directions

Thiazolidine motifs, which are similar to the structure in your compound, have been of great interest for scholars due to their diverse therapeutic and pharmaceutical activity . Future research will likely continue to explore new synthetic approaches and potential applications for these types of compounds .

Mechanism of Action

Preparation Methods

The synthesis of 1-(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Thioether Formation: The reaction of the nitrobenzyl compound with a thiol to form a thioether linkage.

    Imidazole Ring Formation: Cyclization reactions to form the imidazole ring, often involving the use of catalysts and specific reaction conditions to ensure high yield and purity.

Industrial production methods may involve optimization of these steps to enhance scalability, yield, and cost-effectiveness.

Chemical Reactions Analysis

1-(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions, using reagents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions, particularly targeting the nitro group.

    Substitution: The thioether linkage can participate in substitution reactions, where the sulfur atom is replaced by other functional groups.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various reducing agents. Major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar compounds to 1-(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone include:

    2-Nitrobenzyl Alcohol: Known for its photochemical properties and applications in photoremovable protecting groups.

    1-(2-Nitrophenyl)ethanol: Used in various organic synthesis reactions and studied for its photochemical behavior.

    Thiazolidine Derivatives: These compounds share the thioether linkage and are studied for their diverse biological activities.

The uniqueness of this compound lies in its combination of a nitrobenzyl group, thioether linkage, and imidazole ring, which together confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3S/c1-9(16)14-6-5-13-12(14)19-8-10-3-2-4-11(7-10)15(17)18/h2-4,7H,5-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQQFKOCYONJYKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN=C1SCC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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